molecular formula C14H16BrNO2 B15130623 Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide

Cat. No.: B15130623
M. Wt: 310.19 g/mol
InChI Key: LPAYETOFIWNVLA-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is a hydrobromide salt derived from its parent compound, ethyl 1-benzyl-1H-pyrrole-2-carboxylate. The parent compound features a pyrrole ring substituted with a benzyl group at the 1-position and an ethyl ester at the 2-position. The hydrobromide salt forms via protonation of the pyrrole nitrogen with hydrobromic acid, enhancing its water solubility compared to the neutral ester . This modification is critical for pharmaceutical applications, as seen in analogous hydrobromide salts like eletriptan hydrobromide, which improve bioavailability and stability . The synthesis involves purification by flash chromatography after extraction with ethyl acetate, as detailed in experimental protocols .

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

ethyl 1-benzylpyrrole-2-carboxylate;hydrobromide

InChI

InChI=1S/C14H15NO2.BrH/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12;/h3-10H,2,11H2,1H3;1H

InChI Key

LPAYETOFIWNVLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN1CC2=CC=CC=C2.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide typically involves the reaction of ethyl 1H-pyrrole-2-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide has potential applications in several areas of scientific research:

  • Pharmaceuticals: It can serve as a building block in synthesizing pharmaceuticals.
  • Medicinal Chemistry: The compound is valuable due to the versatility of pyrrole derivatives in medicinal chemistry.
  • Organic Synthesis: It is useful in synthetic organic chemistry for developing more complex pyrrole-based compounds.

Synthesis and Reactivity

Several methods can synthesize this compound:

  • Catalytic Methods: Recent advancements have introduced catalytic methods to enhance yield and selectivity during synthesis.
  • Reactions: Typical reactions may include developing more complex pyrrole-based compounds.

Interaction Studies

Interaction studies involving this compound often focus on its interactions with biological macromolecules like proteins and nucleic acids. These studies are essential for determining the therapeutic potential and safety profile of the compound. These studies aim to understand:

  • Binding affinities
  • Mechanisms of action
  • Potential off-target effects

Biological Activities

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position and Type :
    • The benzyl group in this compound provides steric bulk and electron-donating effects, which may influence binding interactions in biological systems. In contrast, bromophenyl (e.g., in Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate) introduces electron-withdrawing effects, enhancing electrophilic reactivity .
    • Bromination Patterns : Bromine substituents (e.g., in 4-bromo and 4,5-dibromo derivatives) significantly alter reactivity. The 4-bromo derivative is a versatile intermediate for cross-coupling reactions, while the 4,5-dibromo analog is highly reactive in electrophilic substitutions .

Physicochemical Properties

  • Solubility : The hydrobromide salt form markedly improves water solubility compared to neutral esters, which are typically soluble in organic solvents like ethyl acetate or dichloromethane .
  • Molecular Weight : Bromine substituents increase molecular weight, as seen in the dibromo derivative (290.92 g/mol) versus the parent compound (~310 g/mol for the hydrobromide) .

Biological Activity

Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring structure, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biochemical responses, including:

  • Antimicrobial Activity : The compound has shown potential against various pathogens, indicating its role as an antimicrobial agent.
  • Anticancer Properties : Studies have suggested that it may induce apoptosis in cancer cells, contributing to its anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 32 µg/mL
Escherichia coli< 16 µg/mL
Pseudomonas aeruginosa< 64 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Cell Viability (%) at 100 µM
HeLa (cervical cancer)2545%
MCF-7 (breast cancer)3050%
A549 (lung cancer)2040%

The IC50 values indicate that the compound effectively reduces cell viability in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of this compound, researchers tested its effectiveness against clinical isolates of Staphylococcus aureus. The compound exhibited a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties involved treating various cancer cell lines with this compound. Results indicated that the compound induced apoptosis through the activation of caspase pathways, confirming its role as a promising anticancer agent .

Q & A

Q. Table 1: Synthetic Routes and Yields

Starting MaterialAlkylating AgentBaseSolventYieldReference
Ethyl 1H-pyrrole-2-carboxylateBnClCs₂CO₃DMF85%
Ethyl 3-methyl-1H-pyrrole-2-carboxylateIodobenzoyl chloride-DMSO23%

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalsReference
1H^1H NMRδ 1.32 ppm (t, J=7.2 Hz, CH₂CH₃)
ESI-MSm/z 402.2 [M+H]⁺ (for iodinated analog)

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